3-Fluoro-4-formylbenzoic acid
Overview
Description
3-Fluoro-4-formylbenzoic acid: is an organic compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the third position and a formyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Fluoro-4-formylbenzoic acid involves the starting material 4-(dibromomethyl)-3-fluorobenzoic acid . The synthesis typically involves the following steps:
Bromination: The starting material is brominated to introduce bromine atoms.
Formylation: The brominated intermediate undergoes formylation to introduce the formyl group at the desired position.
Industrial Production Methods:
Industrial production of this compound may involve continuous flow chemistry techniques to ensure efficient and scalable synthesis . This method allows for precise control of reaction conditions, such as temperature and concentration, which is crucial for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
3-Fluoro-4-formylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Fluoro-4-carboxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-formylbenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or other proteins. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
4-Fluoro-3-formylbenzoic acid: Similar structure but with different positions of the fluorine and formyl groups.
3-Fluoro-4-methylbenzoic acid: Contains a methyl group instead of a formyl group.
3-Fluorobenzoic acid: Lacks the formyl group.
Uniqueness:
3-Fluoro-4-formylbenzoic acid is unique due to the specific positioning of the fluorine and formyl groups, which imparts distinct chemical properties. The presence of both electron-withdrawing (fluorine) and electron-donating (formyl) groups on the benzene ring can lead to unique reactivity patterns compared to other substituted benzoic acids .
Properties
IUPAC Name |
3-fluoro-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJKOIYVMNOZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611988 | |
Record name | 3-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-80-1 | |
Record name | 3-Fluoro-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50611988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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